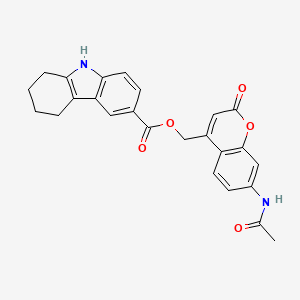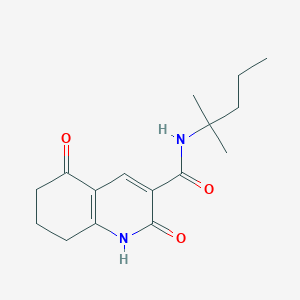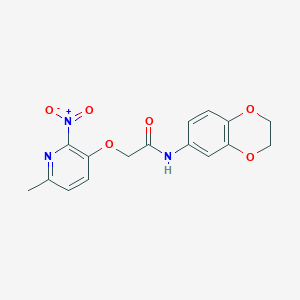![molecular formula C13H15F3N2OS B7681355 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone](/img/structure/B7681355.png)
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based inhibitor that has been used in the development of drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone involves the inhibition of enzymes that are involved in the progression of diseases. It works by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its function.
Biochemical and Physiological Effects
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone in lab experiments is its specificity. It is highly specific to the enzyme it inhibits, which reduces the risk of off-target effects. However, one of the limitations is its potency. It may not be potent enough to inhibit the enzyme at the required concentration, which may affect the results of the experiment.
Future Directions
There are several future directions in the use of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone. One of the future directions is the development of more potent inhibitors that can effectively inhibit the enzyme at lower concentrations. Another direction is the use of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone in combination with other drugs to enhance its efficacy. Additionally, the use of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone in the treatment of other diseases is also a potential future direction.
Conclusion
In conclusion, 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone is a chemical compound that has significant potential in scientific research. Its specificity and mechanism of action make it a valuable tool in the development of drugs for the treatment of various diseases. However, its potency may be a limitation in lab experiments. The future directions in the use of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone are promising and may lead to the development of more effective drugs for the treatment of diseases.
Synthesis Methods
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone can be synthesized through a multi-step process. The first step involves the reaction of 2-mercapto-5-(trifluoromethyl)pyridine with ethyl 2-bromoacetate to form ethyl 2-(2-mercapto-5-(trifluoromethyl)pyridin-3-yl)acetate. This intermediate is then reacted with piperidine to form 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone.
Scientific Research Applications
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone has been widely used in scientific research as a tool for the development of drugs for the treatment of various diseases. It has been used as an inhibitor in the development of drugs for the treatment of cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
1-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2OS/c14-13(15,16)10-4-5-11(17-8-10)20-9-12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXDZEQOVFZPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-(3-fluoroanilino)-2-oxo-ethyl]-N-methyl-2-oxo-acetamide](/img/structure/B7681280.png)
![N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7681301.png)
![2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide](/img/structure/B7681302.png)

![[2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7681321.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B7681329.png)
![1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole](/img/structure/B7681330.png)

![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-[(1-cyclopropyltetrazol-5-yl)methyl]ethanamine](/img/structure/B7681358.png)
![6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7681369.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine](/img/structure/B7681381.png)